7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)-
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Overview
Description
7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The quinolinyl group can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfonate esters, dihydroquinoline derivatives, and halogenated benzothiazoles .
Scientific Research Applications
7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The quinolinyl group can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the benzothiazole ring can inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the sulfonic acid and quinolinyl groups.
Quinoline: Lacks the benzothiazole and sulfonic acid functionalities.
Sulfonic Acid Derivatives: Compounds with similar sulfonic acid groups but different aromatic backbones.
Uniqueness
7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- is unique due to its combination of benzothiazole, sulfonic acid, and quinolinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
3181-86-0 |
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Molecular Formula |
C18H14N2O3S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-methyl-2-(2-methylquinolin-6-yl)-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C18H14N2O3S2/c1-10-3-7-15-16(17(10)25(21,22)23)24-18(20-15)13-6-8-14-12(9-13)5-4-11(2)19-14/h3-9H,1-2H3,(H,21,22,23) |
InChI Key |
WXSWCUFLXDRACR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C)S(=O)(=O)O |
Origin of Product |
United States |
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